2-(Benzo[d]thiazol-2-ylthio)-N-(2-cyano-3-methylbutan-2-yl)acetamide

Chemoinformatics Medicinal Chemistry Structure-Activity Relationships

2-(Benzo[d]thiazol-2-ylthio)-N-(2-cyano-3-methylbutan-2-yl)acetamide (MW 319.44, formula C₁₅H₁₇N₃OS₂) belongs to the 2-(benzothiazolylthio)acetamide class, a scaffold with established structure-activity relationships as selective CCR3 receptor antagonists. The compound features an unsubstituted benzothiazole ring linked via a thioether to an acetamide moiety bearing a sterically hindered N-(2-cyano-3-methylbutan-2-yl) group—a quaternary-carbon-containing tertiary alkyl substituent.

Molecular Formula C15H17N3OS2
Molecular Weight 319.4 g/mol
Cat. No. B13363608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzo[d]thiazol-2-ylthio)-N-(2-cyano-3-methylbutan-2-yl)acetamide
Molecular FormulaC15H17N3OS2
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCC(C)C(C)(C#N)NC(=O)CSC1=NC2=CC=CC=C2S1
InChIInChI=1S/C15H17N3OS2/c1-10(2)15(3,9-16)18-13(19)8-20-14-17-11-6-4-5-7-12(11)21-14/h4-7,10H,8H2,1-3H3,(H,18,19)
InChIKeyMJSWLDZXUXTKHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Benzo[d]thiazol-2-ylthio)-N-(2-cyano-3-methylbutan-2-yl)acetamide: Research-Grade Benzothiazole-Thioacetamide Building Block for CCR3-Targeted and Kinase-Focused Screening


2-(Benzo[d]thiazol-2-ylthio)-N-(2-cyano-3-methylbutan-2-yl)acetamide (MW 319.44, formula C₁₅H₁₇N₃OS₂) belongs to the 2-(benzothiazolylthio)acetamide class, a scaffold with established structure-activity relationships as selective CCR3 receptor antagonists [1]. The compound features an unsubstituted benzothiazole ring linked via a thioether to an acetamide moiety bearing a sterically hindered N-(2-cyano-3-methylbutan-2-yl) group—a quaternary-carbon-containing tertiary alkyl substituent. This N-substituent is also present in a series of patent-disclosed biologically active molecules [2]. The compound is synthesized via S-alkylation of 2-mercaptobenzothiazole using 2-chloro-N-(2-cyano-3-methylbutan-2-yl)acetamide (CAS 730950-03-5) as the alkylating agent .

Why 2-(Benzo[d]thiazol-2-ylthio)-N-(2-cyano-3-methylbutan-2-yl)acetamide Cannot Be Replaced by a Simpler Benzothiazole-Thioacetamide Analog


Generic substitution within the benzothiazole-thioacetamide class fails because the N-(2-cyano-3-methylbutan-2-yl) group is not a passive spectator substituent. In the CCR3 antagonist series, N-substituent variation alone produced greater than 10-fold shifts in binding affinity, and the steric environment around the amide nitrogen directly modulated selectivity between receptor subtypes [1]. Replacing the target compound with the simpler N-(1-cyanoethyl) analog (MW 277.4) removes the quaternary carbon center, substantially reducing steric bulk, altering conformational restriction, and changing the compound's metabolic vulnerability profile. Similarly, substitution with a 5-chloro-benzothiazole analog (MW 353.88) introduces an electron-withdrawing group absent in the target molecule, shifting both electronic properties and target-binding pharmacophore geometry. Each structural variation produces a distinct chemical entity with non-interchangeable biological performance.

Quantitative Evidence Guide: 2-(Benzo[d]thiazol-2-ylthio)-N-(2-cyano-3-methylbutan-2-yl)acetamide vs. Closest Structural Analogs


Steric Differentiation: Quaternary vs. Secondary Carbon at the Amide N-Substituent Position

The target compound carries an N-(2-cyano-3-methylbutan-2-yl) substituent featuring a quaternary α-carbon (four carbon substituents, no hydrogen). The closest commercially available cyanoalkyl analog, 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1-cyanoethyl)acetamide (CAS 1311670-33-5), bears a secondary α-carbon (one hydrogen) . In CCR3 antagonist SAR studies on this scaffold, the steric environment at the amide nitrogen was a critical determinant of both receptor binding affinity and subtype selectivity, with bulkier N-substituents producing shifts of >10-fold in IC₅₀ values and contributing to >800-fold selectivity for CCR3 over CCR1 [1]. The quaternary carbon center in the target compound provides a conformationally restricted geometry that cannot be replicated by secondary-carbon or primary-carbon N-alkyl analogs.

Chemoinformatics Medicinal Chemistry Structure-Activity Relationships

Electronic Profile Differentiation: Unsubstituted Benzothiazole Ring vs. Electron-Withdrawing Ring-Substituted Analogs

The target compound features an unsubstituted benzo[d]thiazole ring, in contrast to two closely related analogs that share the identical N-(2-cyano-3-methylbutan-2-yl)acetamide side chain: the 5-chloro analog (CAS 849197-53-1, MW 353.88) and the 6-nitro analog . The Hammett σₘ value for chlorine at position 5 is +0.37 (electron-withdrawing), and the σₚ value for nitro at position 6 is +0.78. In the CCR3 antagonist benzothiazole-thioacetamide SAR, substituents on the benzothiazole ring directly modulated binding potency, with electron-withdrawing groups producing both gain-of-function and loss-of-function effects depending on position [1]. The target compound therefore serves as the electronic baseline (σ ≈ 0 for the unsubstituted ring) against which ring-substituted analogs must be compared, making it the appropriate reference compound for establishing electronic contributions to any observed biological activity.

Computational Chemistry Medicinal Chemistry Lead Optimization

Metabolic Vulnerability: Tertiary Amide with Quaternary α-Carbon vs. Secondary Amide Analogs

The target compound forms a tertiary amide (N,N-disubstituted amide) due to the quaternary carbon at the α-position of the N-substituent. The N-(1-cyanoethyl) comparator forms a secondary amide . In the benzothiazole-2-yl-2-cyano-acetamide endothelial lipase inhibitor patent series, metabolic stability at the amide position was a key optimization parameter, and N-substitution pattern influenced both in vitro half-life in liver microsomes and oral bioavailability in rodent PK studies [1]. Tertiary amides with sterically hindered N-substituents generally exhibit reduced susceptibility to amidase-mediated hydrolysis compared to secondary amides, though direct comparative microsomal stability data for this specific compound are not available in the public domain. The cyano group additionally serves as a metabolic soft spot that can be monitored for CYP-mediated oxidative dealkylation.

Drug Metabolism Pharmacokinetics ADME

Synthetic Provenance: Well-Characterized Intermediate Enables Reproducible Procurement

The target compound is prepared via a defined two-step route: S-alkylation of commercially available 2-mercaptobenzothiazole with 2-chloro-N-(2-cyano-3-methylbutan-2-yl)acetamide (CAS 730950-03-5) . The chloroacetamide intermediate is available from multiple suppliers with specified purity (≥95% to ≥98%) and full characterization including ¹H NMR and HPLC . This synthetic provenance contrasts with the 5-chloro and 6-nitro benzothiazole analogs, which require different starting materials (5-chloro-2-mercaptobenzothiazole or 6-nitro-2-mercaptobenzothiazole) and may have distinct impurity profiles. The S-alkylation step is a robust, high-yielding reaction under standard conditions (K₂CO₃ in DMF or acetone at ambient to mild heating), as established for this compound class [1], enabling reproducible batch-to-batch procurement.

Synthetic Chemistry Quality Control Procurement

Optimal Application Scenarios for 2-(Benzo[d]thiazol-2-ylthio)-N-(2-cyano-3-methylbutan-2-yl)acetamide Based on Quantitative Differentiation Evidence


CCR3 Antagonist Screening: Baseline Unsubstituted-Benzothiazole Probe for SAR Library Design

The compound serves as the unsubstituted benzothiazole baseline in a matrix-style SAR library where the N-substituent (quaternary cyanoalkyl) is held constant while benzothiazole ring substitution is varied. In the CCR3 antagonist series, the 2-(benzothiazolylthio)acetamide scaffold yielded compounds with nano-molar binding affinity and >800-fold selectivity over CCR1 [1]. The target compound provides the electronic reference point (σ ≈ 0) for quantifying the contribution of electron-withdrawing groups at positions 5 and 6. Without this unsubstituted comparator, the additive or non-additive nature of ring substitution effects cannot be deconvoluted from the contribution of the N-substituent.

Metabolic Stability Profiling: Tertiary Amide Model Compound for Amidase Resistance Studies

The target compound's tertiary amide structure (no N–H) makes it a suitable model substrate for assessing the contribution of amide N-substitution class to metabolic stability in the benzothiazole-thioacetamide series [2]. Paired with the secondary amide N-(1-cyanoethyl) analog, researchers can isolate the effect of N-substitution steric shielding on in vitro microsomal half-life, informing design strategies for improving PK profiles in lead series where amide hydrolysis is a primary clearance pathway.

Synthetic Intermediate for Diversification: Unsubstituted Benzothiazole Core as a Late-Stage Functionalization Handle

Because the benzothiazole ring is unsubstituted, the target compound can serve as a late-stage diversification intermediate for electrophilic aromatic substitution (nitration, halogenation, sulfonation) or metal-catalyzed cross-coupling at positions 4, 5, 6, or 7 of the benzothiazole ring [3]. This enables a single procurement to furnish multiple ring-substituted analogs via parallel synthesis, rather than requiring separate procurement of each ring-substituted variant from different starting materials.

Computational Chemistry Benchmark: Physicochemical Property Anchor for In Silico Model Validation

With its well-defined molecular formula (C₁₅H₁₇N₃OS₂) and a molecular weight (319.44) that sits at the center of the benzothiazole-thioacetamide chemical space, the target compound provides a suitable anchor point for validating computational predictions of logP, solubility, and permeability across the series. Its unsubstituted ring and quaternary N-substituent eliminate tautomeric ambiguity and conformational flexibility issues that complicate modeling of other analogs.

Quote Request

Request a Quote for 2-(Benzo[d]thiazol-2-ylthio)-N-(2-cyano-3-methylbutan-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.